molecular formula C6H3Br2NO3 B181593 2,6-Dibromo-4-nitrophenol CAS No. 99-28-5

2,6-Dibromo-4-nitrophenol

Cat. No.: B181593
CAS No.: 99-28-5
M. Wt: 296.9 g/mol
InChI Key: WBHYZUAQCSHXCT-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-nitrophenol: is an organic compound with the molecular formula C6H3Br2NO3 and a molecular weight of 296.901 g/mol . It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 4 position. This compound is known for its yellow crystalline appearance and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of p-nitrophenol: In a typical laboratory synthesis, 2,6-dibromo-4-nitrophenol can be prepared by the bromination of p-nitrophenol. The process involves dissolving p-nitrophenol in glacial acetic acid and adding bromine dropwise with stirring.

    Nitration of 2,6-dibromophenol: Another method involves the nitration of 2,6-dibromophenol using a mixture of nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production methods often involve similar bromination and nitration reactions but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-nitrophenol involves its interaction with various molecular targets, primarily through its nitro and bromine substituents. The nitro group can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect enzyme activities and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

2,6-dibromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHYZUAQCSHXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059191
Record name 2,6-Dibromo-4-nitrophenol
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Molecular Weight

296.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-28-5
Record name 2,6-Dibromo-4-nitrophenol
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Record name Phenol, 2,6-dibromo-4-nitro-
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Record name 2,6-DIBROMO-4-NITROPHENOL
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Record name Phenol, 2,6-dibromo-4-nitro-
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Record name 2,6-Dibromo-4-nitrophenol
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Record name 2,6-dibromo-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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